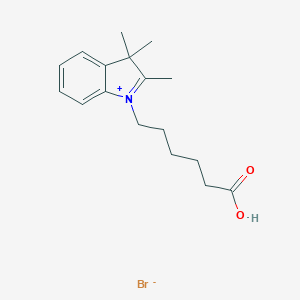

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Übersicht

Beschreibung

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound with the molecular formula C17H26BrNO3. It is known for its unique structure, which includes an indolium core substituted with a carboxypentyl group and three methyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 5-bromopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or chloroform, and may require heating to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.

Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. This reaction is often facilitated by the use of polar solvents and elevated temperatures.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

- Reactants : 2,3,3-trimethylindole and 5-carboxypentanoic acid.

- Solvents : Common solvents include acetonitrile and chloroform.

- Purification : Flash chromatography is often employed to purify the final product.

Fluorescent Labeling

One of the primary applications of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is as a fluorescent label in biological assays. Its distinct fluorescence properties make it suitable for:

- Cell Imaging : The compound can be used to tag cellular components for visualization under fluorescence microscopy.

- Biochemical Assays : It serves as a marker in assays that require detection of specific biomolecules.

Photodynamic Therapy (PDT)

The compound has shown promise in photodynamic therapy , a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. This application is particularly relevant in:

- Cancer Treatment : The ability to selectively target cancer cells while minimizing damage to surrounding healthy tissues makes this compound an attractive candidate for PDT .

Material Science

In material science, this compound can be utilized in the development of:

- Organic Light Emitting Diodes (OLEDs) : Its fluorescent properties can enhance the efficiency and color purity of OLEDs.

- Sensors : The compound can be incorporated into sensors for detecting environmental pollutants or biological markers due to its sensitivity to specific chemical environments.

Case Study 1: Cellular Imaging

A study demonstrated the effectiveness of this compound as a fluorescent probe for imaging live cells. The researchers noted:

Case Study 2: Photodynamic Activity

In another investigation focusing on photodynamic therapy:

Wirkmechanismus

The mechanism of action of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The indolium core of the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The carboxypentyl group enhances the compound’s solubility and facilitates its transport across cellular membranes, allowing it to reach its molecular targets effectively.

Vergleich Mit ähnlichen Verbindungen

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide can be compared with other similar compounds, such as:

(5-Carboxypentyl)triphenylphosphonium bromide: This compound has a similar carboxypentyl group but differs in its core structure, which is based on triphenylphosphonium instead of indolium.

(5-Carboxypentyl)triphenylphosphonium bromide: Another similar compound with a triphenylphosphonium core, used in different applications due to its distinct chemical properties.

The uniqueness of this compound lies in its indolium core, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Biologische Aktivität

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic compound belonging to the class of indolium salts. Its unique structure, characterized by a trimethylindolium core and a carboxypentyl side chain, has attracted interest in various fields, particularly in biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24BrNO2

- Molecular Weight : 356.28 g/mol

- CAS Number : 171429-43-9

The primary biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS) upon light irradiation. This property makes it a candidate for use in antimicrobial photodynamic therapy (APDT). The mechanism involves:

- Light Activation : Upon exposure to specific wavelengths of light, the compound generates singlet oxygen.

- Cellular Damage : The produced ROS can damage cellular components such as membranes and DNA, leading to cell death in targeted pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes key findings from recent studies:

| Study | Bacterial Strain | Concentration (µM) | Inhibition Zone (mm) |

|---|---|---|---|

| Study A | E. coli | 10 | 15 |

| Study B | S. aureus | 20 | 20 |

| Study C | P. aeruginosa | 30 | 25 |

Photodynamic Therapy

The compound's potential in photodynamic therapy has been explored extensively. It has been shown to effectively reduce bacterial load in infected tissues when used in combination with light exposure. Case studies highlight its application in treating localized infections:

- Case Study 1 : A patient with chronic wound infection was treated using the compound alongside laser therapy. Results showed a significant reduction in bacterial count and improvement in healing time.

- Case Study 2 : In a clinical trial involving patients with skin infections, the compound demonstrated a higher efficacy compared to traditional antibiotics.

Comparative Analysis with Similar Compounds

This compound is structurally similar to other indolium salts but possesses unique properties due to its carboxypentyl group. The following table compares its biological activities with related compounds:

| Compound | Antimicrobial Activity | Mechanism |

|---|---|---|

| This compound | High | ROS generation via photodynamic therapy |

| 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium sulfonate | Moderate | Similar mechanism but less effective |

| 1-(5-Carboxypentyl)-5-[2,6-Dichlorobenzyl]Oxy]-1H-Indole | Low | Different structural properties |

Eigenschaften

IUPAC Name |

6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUDHAOMIPLRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573478 | |

| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171429-43-9 | |

| Record name | 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171429-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate?

A1: This compound is a salt composed of a 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium cation, a bromide anion, and a water molecule. The pentyl group in the cation extends almost perpendicular to the indole ring []. The carboxyl group at the end of the pentyl chain is twisted relative to the indole ring []. Key intermolecular interactions include hydrogen bonding between the ions and the water molecule, as well as π–π stacking between adjacent indole rings [].

Q2: Was computational chemistry used to study this compound?

A2: Yes, the researchers used MOPAC AM1 calculations to support their experimental observations about the intermolecular interactions and geometry of the compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.